Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)-
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Overview
Description
Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar heterocyclic structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) to yield acridone derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction may produce dihydroacridine compounds .
Scientific Research Applications
Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various acridine derivatives with potential pharmaceutical properties . In biology, it is studied for its interactions with DNA and its potential as an anticancer agent . In medicine, acridine derivatives are explored for their antimicrobial and antiviral activities . Industrially, acridine compounds are used as dyes, fluorescent materials for visualizing biomolecules, and in laser technologies .
Mechanism of Action
The mechanism of action of acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes involving DNA and related enzymes . The compound’s semi-planar heterocyclic structure allows it to interact with various molecular targets, including topoisomerase and telomerase enzymes, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- can be compared with other acridine derivatives such as acridone, acriflavine, and proflavine. These compounds share similar structural features but differ in their specific substituents and biological activities . For example, acriflavine and proflavine are known for their potent antibacterial properties, while acridone derivatives are studied for their anticancer activities . The unique methoxybenzoyl group in acridine, 9,10-dihydro-10-(4-methoxybenzoyl)- may confer distinct biological properties, making it a valuable compound for further research .
Properties
CAS No. |
63949-13-3 |
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Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
9H-acridin-10-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H17NO2/c1-24-18-12-10-15(11-13-18)21(23)22-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)22/h2-13H,14H2,1H3 |
InChI Key |
HKHMEAMYFDFVKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3CC4=CC=CC=C42 |
Origin of Product |
United States |
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